An In-depth Technical Guide to the Chemical Properties of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid
An In-depth Technical Guide to the Chemical Properties of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,5,5,6,6,6-Heptafluorohexanoic acid, also known as 3:3 fluorotelomer carboxylic acid (3:3 FTCA), is a short-chain per- and polyfluoroalkyl substance (PFAS) of growing interest in environmental science and toxicology.[1] Its unique chemical structure, featuring a partially fluorinated tail, imparts distinct physical and chemical properties that influence its environmental fate, biological interactions, and potential toxicological effects. This guide provides a comprehensive overview of the chemical properties of 4,4,5,5,6,6,6-heptafluorohexanoic acid, tailored for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,4,5,5,6,6,6-heptafluorohexanoic acid is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅F₇O₂ | [2][3] |
| Molecular Weight | 242.09 g/mol | [2] |
| CAS Number | 356-02-5 | [2] |
| Appearance | Low melting solid | [4] |
| Melting Point | 38 °C | [4] |
| Boiling Point | 77-78 °C at 4 mmHg | [4] |
| Density (predicted) | 1.508 ± 0.06 g/cm³ | [4] |
| pKa | 4.18 at 25 °C | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [4] |
Chemical Reactivity and Stability
4,4,5,5,6,6,6-Heptafluorohexanoic acid, like other perfluorinated carboxylic acids (PFCAs), is characterized by high thermal and chemical stability due to the strength of the carbon-fluorine bond.
Thermal Decomposition: Studies on the thermal decomposition of PFCAs indicate that they degrade at high temperatures. The decomposition mechanism is believed to involve the elimination of hydrogen fluoride (B91410) (HF) from the carboxylic acid head group, leading to the formation of a short-lived perfluorinated α-lactone intermediate. This intermediate can then decompose into a perfluorinated acyl fluoride and carbon monoxide, effectively shortening the perfluoroalkyl chain by one carbon atom. In the presence of water vapor, the acyl fluoride can hydrolyze back to a shorter-chain PFCA. This process can repeat, leading to the progressive breakdown of the molecule.
Reactivity with Acids and Bases: As a carboxylic acid, 4,4,5,5,6,6,6-heptafluorohexanoic acid will react with bases to form the corresponding carboxylate salt and water. The acidity of the carboxylic proton is influenced by the electron-withdrawing effect of the neighboring fluorinated alkyl chain. It is generally stable in the presence of strong acids, a characteristic of many fluorinated organic compounds.
Experimental Protocols
Representative Synthesis of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid
The following is a representative protocol for the synthesis of a fluorotelomer carboxylic acid, adapted from general methods for this class of compounds.
Reaction: Oxidation of the corresponding 4,4,5,5,6,6,6-heptafluorohexan-1-ol (B1305497).
Materials:
-
4,4,5,5,6,6,6-heptafluorohexan-1-ol
-
Jones reagent (chromium trioxide in sulfuric acid and water) or another suitable oxidizing agent
-
Diethyl ether
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Anhydrous magnesium sulfate
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve 4,4,5,5,6,6,6-heptafluorohexan-1-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the addition of isopropanol (B130326) until the orange color of Cr(VI) disappears.
-
Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.
-
Separate the aqueous and organic layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.
-
Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4,5,5,6,6,6-heptafluorohexanoic acid.
Purification of 4,4,5,5,6,6,6-Heptafluorohexanoic Acid
A general procedure for the purification of a solid carboxylic acid is provided below.
Method: Recrystallization
Materials:
-
Crude 4,4,5,5,6,6,6-heptafluorohexanoic acid
-
A suitable solvent system (e.g., a mixture of a good solvent like chloroform and a poor solvent like hexane)
Procedure:
-
Dissolve the crude 4,4,5,5,6,6,6-heptafluorohexanoic acid in a minimal amount of the hot "good" solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Slowly add the "poor" solvent to the hot solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum to remove any residual solvent. The purity can be assessed by measuring the melting point and by spectroscopic methods.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the two methylene (B1212753) groups (-CH₂-) in the non-fluorinated portion of the molecule. The methylene group adjacent to the carboxylic acid (at position 2) would appear as a triplet at a lower field (higher ppm) due to the deshielding effect of the carbonyl group. The methylene group at position 3 would also appear as a triplet, but at a higher field (lower ppm), coupled to the adjacent methylene protons. The carboxylic acid proton would likely appear as a broad singlet at a very low field (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >170 ppm). The two methylene carbons would appear in the aliphatic region, with the carbon at position 2 being more downfield than the carbon at position 3. The fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show three distinct signals for the three different fluorine environments (-CF₂- at position 4, -CF₂- at position 5, and -CF₃ at position 6). The terminal trifluoromethyl group (-CF₃) would likely appear as a triplet, coupled to the adjacent difluoromethylene group. The two difluoromethylene groups would show more complex splitting patterns due to coupling with each other and with the terminal -CF₃ group. The chemical shifts would be in the typical range for perfluoroalkyl chains.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4,5,5,6,6,6-heptafluorohexanoic acid is expected to show the following characteristic absorption bands:
-
A very broad O-H stretching band from the carboxylic acid dimer, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1710 cm⁻¹ for the hydrogen-bonded dimer.
-
Strong and complex C-F stretching bands in the region of 1300-1100 cm⁻¹, which are characteristic of fluorinated compounds.
-
C-H stretching bands for the methylene groups around 2950 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum of 4,4,5,5,6,6,6-heptafluorohexanoic acid (MW = 242.09) would show a molecular ion peak (M⁺) under appropriate ionization conditions. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). For fluorinated compounds, fragmentation of the fluorinated alkyl chain is also expected, leading to a series of characteristic fragment ions.
Experimental Workflow Visualization
The following diagram illustrates a typical analytical workflow for the quantification of 4,4,5,5,6,6,6-heptafluorohexanoic acid in a biological matrix such as human serum. This workflow is crucial for exposure assessment and toxicological studies.
Caption: Workflow for PFAS analysis in serum.
Biological Interactions
4,4,5,5,6,6,6-Heptafluorohexanoic acid, as a member of the PFAS family, has been shown to interact with biological macromolecules. A notable interaction is its binding to human serum albumin (HSA), the primary transport protein in the blood. This binding is thought to influence the toxicokinetics of the compound, including its distribution and elimination half-life in the body. The interaction is driven by both hydrophobic interactions between the fluorinated tail and nonpolar regions of the protein, and electrostatic interactions involving the carboxylic acid headgroup.
The following diagram illustrates a general workflow for studying the interaction between a PFAS compound like 4,4,5,5,6,6,6-heptafluorohexanoic acid and a protein such as HSA.
Caption: Workflow for PFAS-protein binding studies.
References
- 1. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4,4,5,5,6,6,6-Heptafluorohexanoic acid | CymitQuimica [cymitquimica.com]
- 4. 4,4,5,5,6,6,6-HEPTAFLUOROHEXANOIC ACID | 356-02-5 [chemicalbook.com]
